(R)-sirtinol -

(R)-sirtinol

Catalog Number: EVT-10952950
CAS Number:
Molecular Formula: C26H22N2O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Sirtinol is derived from the chemical structure of naphthalenes and belongs to the class of compounds known as sirtuin inhibitors. It is specifically classified as a benzamide derivative, characterized by the presence of a hydroxynaphthylmethylene moiety. The compound is synthesized from readily available precursors through established organic synthesis methods.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Sirtinol typically involves the following steps:

  1. Starting Materials: The synthesis begins with the reaction of 2-hydroxynaphthaldehyde and an appropriate amine, such as phenethylamine.
  2. Condensation Reaction: The condensation reaction between these components forms the key imine intermediate.
  3. Reduction: The imine can be reduced to yield (R)-Sirtinol using reducing agents like sodium borohydride or lithium aluminum hydride.

The detailed procedures often include purification steps such as recrystallization or chromatography to isolate the desired product in high purity. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure of (R)-Sirtinol.

Molecular Structure Analysis

Structure and Data

(R)-Sirtinol has a molecular formula of C18H19N2O2C_{18}H_{19}N_{2}O_{2} and a molecular weight of approximately 299.36 g/mol. The structure features a naphthalene ring system with a hydroxyl group and an amide functional group, which are crucial for its biological activity.

  • Key Structural Features:
    • Naphthalene Ring: Provides a hydrophobic environment that facilitates binding to the sirtuin active site.
    • Hydroxyl Group: Essential for hydrogen bonding interactions with target proteins.
    • Amide Linkage: Increases the compound's stability and solubility.
Chemical Reactions Analysis

Reactions and Technical Details

(R)-Sirtinol primarily acts through its interaction with sirtuins, inhibiting their deacetylase activity. This inhibition leads to increased acetylation of target proteins, notably p53, which is implicated in cell cycle regulation and apoptosis.

  1. Inhibition Mechanism: The binding of (R)-Sirtinol to the active site of sirtuins prevents substrate access, thereby blocking deacetylation.
  2. Cellular Effects: Treatment with (R)-Sirtinol has been shown to induce cell death in various cancer cell lines, including MCF-7 breast cancer cells, by promoting p53 acetylation and subsequent apoptotic signaling pathways.
Mechanism of Action

Process and Data

The mechanism by which (R)-Sirtinol exerts its effects involves several key processes:

  1. Binding Affinity: (R)-Sirtinol binds competitively to the sirtuin active site, disrupting normal enzymatic function.
  2. Altered Protein Acetylation: Increased levels of acetylated proteins lead to changes in gene expression profiles that favor apoptosis over cell survival.
  3. Cell Cycle Arrest: The accumulation of acetylated p53 results in cell cycle arrest at G1 phase, contributing to reduced proliferation rates in cancer cells.

Experimental data support these mechanisms through assays measuring cell viability and protein acetylation levels post-treatment with (R)-Sirtinol.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Melting Point: The melting point is reported around 120-125 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.

These properties are critical for determining suitable formulations for biological studies or potential therapeutic applications.

Applications

Scientific Uses

(R)-Sirtinol has several significant applications in scientific research:

  1. Cancer Research: Used extensively in studies aimed at understanding the role of sirtuins in tumorigenesis and potential therapeutic strategies targeting these pathways.
  2. Aging Studies: Investigated for its effects on longevity-related pathways due to its influence on sirtuin activity.
  3. Drug Development: Serves as a lead compound for designing more potent sirtuin inhibitors with improved pharmacological profiles.
Introduction to Sirtuins and (R)-Sirtinol in Biomedical Research

Evolutionary Conservation of Sirtuin Proteins Across Taxonomic Domains

Sirtuins represent an evolutionarily conserved family of Nicotinamide Adenine Dinucleotide (NAD⁺)-dependent enzymes, with homologs identified in all taxonomic domains, including archaea, bacteria, and eukaryotes [1] [10]. This universal phylogenetic distribution underscores their fundamental biological significance. The founding member, Silent Information Regulator 2 (Sir2), was first characterized in Saccharomyces cerevisiae in the 1980s, where it was recognized as a critical regulator of mating-type loci silencing [10]. Subsequent genomic analyses revealed that early eukaryotes possessed representatives of all major sirtuin classes, though some lineages experienced selective gene loss during evolution [1].

Phylogenetic classification divides sirtuins into five primary classes (I-IV and U) based on sequence homology and functional domains [1] [10]. Class I encompasses SIRT1, SIRT2, and SIRT3 in mammals, along with yeast Sir2 and Hst1. Class II includes mammalian SIRT4 and certain fungal sirtuins, while Class III contains SIRT5. Class IV comprises SIRT6 and SIRT7. Class U represents undifferentiated bacterial forms. Mammals express seven sirtuins (SIRT1-SIRT7), each demonstrating distinct subcellular localization and substrate specificity despite sharing a conserved catalytic core domain of approximately 250-270 amino acids featuring a Rossmann fold structural motif for NAD⁺ binding and a smaller zinc-binding domain [1] [4] [10].

Table 1: Sirtuin Class Distribution Across Taxonomic Domains

Sirtuin ClassMammalian MembersRepresentative Prokaryotic HomologsRepresentative Eukaryotic Homologs
Class ISIRT1, SIRT2, SIRT3CobB (E. coli)Sir2 (S. cerevisiae), Hst1 (S. cerevisiae)
Class IISIRT4-Hst2 (S. cerevisiae)
Class IIISIRT5Sir2Tm (T. maritima)Hst3/Hst4 (S. cerevisiae)
Class IVSIRT6, SIRT7--
Class U-Sir2Af (A. fulgidus)-

The conserved catalytic mechanism involves NAD⁺-dependent deacetylation, where cleavage of NAD⁺ generates nicotinamide and O-acetyl-ADP-ribose, facilitating transfer of the acetyl group from lysine residues to ADP-ribose [1] [10]. This enzymatic conservation across billions of years of evolution highlights sirtuins' crucial role in adapting cellular processes to metabolic and environmental cues.

Role of Sirtuins in Epigenetic Regulation and Cellular Homeostasis

Sirtuins function as master regulators of epigenetic modifications and cellular homeostasis through their NAD⁺-dependent deacetylase, deacylase, and ADP-ribosyltransferase activities. Their enzymatic functions directly link cellular energy status (reflected by NAD⁺ availability) to genomic regulation and metabolic adaptation [1] [4] [8].

Epigenetic Modifications:Nuclear sirtuins (SIRT1, SIRT6, SIRT7) govern chromatin architecture and gene expression through histone modification. SIRT1 deacetylates histone H4 at lysine 16 (H4K16ac) and histone H3 at lysine 9 (H3K9ac), promoting chromatin condensation and transcriptional silencing [1] [4]. Similarly, SIRT6 deacetylates H3K9ac and H3K56ac at telomeric chromatin, maintaining genomic stability and repressing aberrant transcriptional activity [4] [8]. Beyond histones, sirtuins regulate DNA methylation patterns by controlling the activity of DNA methyltransferases through direct deacetylation and by modulating availability of S-adenosylmethionine, the primary methyl donor [8].

Cellular Homeostasis:Mitochondrial sirtuins (SIRT3, SIRT4, SIRT5) fine-tune metabolic flux by deacetylating or deacylating key enzymes in the tricarboxylic acid cycle, fatty acid β-oxidation, and oxidative phosphorylation [1] [4]. SIRT3 activates acetyl-CoA synthetase and complex I subunits, enhancing respiratory efficiency. SIRT5 removes negatively charged succinyl, malonyl, and glutaryl groups from metabolic enzymes, functioning as a broad-spectrum deacylase [4]. Cytosolic SIRT2 integrates microtubule dynamics with cell cycle progression via α-tubulin deacetylation and nuclear translocation during G2/M transition to deacetylate H4K16 [1] [4].

Table 2: Sirtuin-Mediated Epigenetic and Non-Epigenetic Regulatory Mechanisms

SirtuinPrimary LocalizationKey SubstratesBiological Function
SIRT1Nucleus/CytoplasmH3K9, H4K16, p53, PGC-1α, FOXOTranscriptional silencing, Metabolic adaptation, Stress response
SIRT2Cytoplasm/Nucleus (G2/M)α-Tubulin, H4K16Cell cycle regulation, Cytoskeletal organization
SIRT3MitochondriaSOD2, IDH2, LCADROS detoxification, Fatty acid oxidation, TCA cycle regulation
SIRT5MitochondriaCPS1, GDHUrea cycle, Glutamine metabolism, Ammonia detoxification
SIRT6ChromatinH3K9, H3K56, PARP1DNA repair, Telomere maintenance, Glycolysis repression
SIRT7NucleolusRNA Polymerase IRibosomal RNA transcription

The integration of sirtuin activity across cellular compartments enables coordinated responses to nutrient availability, oxidative stress, and genomic damage. During caloric restriction, elevated NAD⁺ levels enhance SIRT1 and SIRT3 activity, promoting mitochondrial biogenesis via PGC-1α deacetylation and fatty acid oxidation through LCAD activation [1] [4]. Simultaneously, SIRT6 represses glycolytic genes and enhances DNA double-strand break repair, illustrating the systemic role of sirtuins in maintaining homeostasis under metabolic stress [4] [8].

(R)-Sirtinol as a Prototypical Sirtuin Inhibitor: Historical Context and Discovery

(R)-Sirtinol emerged as a foundational chemical probe in sirtuin biology during the early 2000s, identified through innovative phenotypic screening approaches in yeast [3] [6]. Researchers exploited the well-established role of yeast Sir2 in silencing reporter genes (URA3, TRP1) inserted near telomeres, silent mating-type loci, or ribosomal DNA regions. In this screening paradigm, inhibition of Sir2 activity would derepress these silenced markers, enabling growth on selective media lacking uracil or tryptophan [3].

A library of approximately 1,600 compounds was screened for this phenotypic effect, leading to the identification of a 2-hydroxy-1-naphthaldehyde derivative that robustly disrupted silencing at all three genomic loci [3]. This compound, designated sirtinol, inhibited yeast Sir2 enzymatic activity in vitro with a half-maximal inhibitory concentration (IC₅₀) of 68 μM and human SIRT2 with an IC₅₀ of 38 μM [3] [6]. Crucially, sirtinol exists as enantiomers due to its chiral center, with subsequent studies demonstrating that the (R)-enantiomer exhibited significantly greater potency than the (S)-counterpart [6]. The chemical structure of (R)-Sirtinol features a tridentate O,N,O donor set formed by a 2-hydroxynaphthalenyl moiety linked to a benzamide through an aldiminic nitrogen atom—a structural motif reminiscent of established iron chelators like deferasirox [6].

Mechanistically, (R)-Sirtinol was initially characterized as a direct sirtuin inhibitor competing with acetylated peptide substrates [3]. However, subsequent biochemical analyses revealed additional complexity: (R)-Sirtinol functions as an intracellular iron chelator, forming high-spin ferric complexes that sequester labile iron pools [6]. This property contributes to its biological effects independently of sirtuin inhibition. Spectroscopic and crystallographic studies confirmed that (R)-Sirtinol coordinates ferric iron (Fe³⁺) in a 1:1 stoichiometry, generating a stable green complex detectable by electron paramagnetic resonance spectroscopy in treated leukemia cells [6].

The discovery of (R)-Sirtinol accelerated medicinal chemistry efforts to develop improved sirtuin inhibitors. Structure-activity relationship studies on related compounds like splitomicin revealed the importance of the lactone ring for Sir2 inhibition, while the naphthalene moiety could be modified without activity loss [3]. These insights guided the development of second-generation inhibitors, including salermide and AGK2, with enhanced potency and selectivity. Despite its off-target effects, (R)-Sirtinol remains historically significant as one of the first pharmacological tools to experimentally interrogate sirtuin function across diverse biological contexts, including cancer cell proliferation, developmental biology in plants, and metabolic regulation [3] [6] [8].

Properties

Product Name

(R)-sirtinol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1R)-1-phenylethyl]benzamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m1/s1

InChI Key

UXJFDYIHRJGPFS-GOSISDBHSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

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